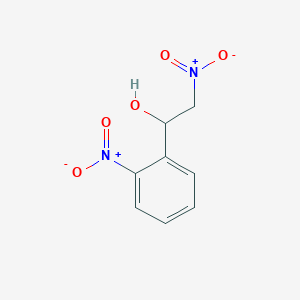

2-Nitro-1-(2-nitrophenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitro-1-(2-nitrophenyl)ethanol is a chemical compound that has been studied in various contexts due to its relevance in organic synthesis and potential applications. While the provided papers do not directly address this compound, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related nitrophenyl compounds has been explored in several studies. For instance, the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system was enhanced by the addition of ethanol, which increased the selectivity of the desired product . Additionally, the aerobic oxidation of o-nitroethylbenzene catalyzed by metalloporphyrins has been investigated, leading to the formation of 1-(2-nitrophenyl)ethanol under solvent-free conditions at atmospheric pressure . These studies provide a foundation for understanding the synthesis routes that could potentially be applied to this compound.

Molecular Structure Analysis

The molecular structure of nitrophenyl compounds is characterized by the presence of nitro groups attached to a phenyl ring. The photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers has been shown to involve hemiacetal intermediates, with the breakdown of these intermediates being rate-limiting for product release . Furthermore, the synthesis of isotopomers of 1-(2-nitrophenyl)ethyl phosphates has been reported, which provides insights into the molecular structure and isotopic labeling of such compounds .

Chemical Reactions Analysis

The chemical reactions of nitrophenyl compounds are diverse. For example, the photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers results in the formation of alcohols and nitrosoacetophenone byproducts . In another study, the photochemical reaction mechanisms of 2-nitrobenzyl alcohols were investigated, leading to the formation of 2-nitroso hydrates through dual proton transfer . These findings are relevant to understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds can be influenced by their molecular structure. For instance, solvatochromism has been observed in nitro-substituted phenolates, which can serve as probes for investigating preferential solvation in solvent mixtures . This property is indicative of the interactions between the compound and the solvent, which could be relevant for this compound as well.

Scientific Research Applications

Synthesis and Stereochemistry

2-Nitro-1-(2-nitrophenyl)ethanol has been utilized in the synthesis of diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate ('caged' ATP). The absolute stereochemistry of the (S)-alcohol was determined using the Horeau kinetic resolution procedure, and its use was further confirmed by X-ray crystallography of its (1S)-camphanate ester (Corrie, Reid, Trentham, Hursthouse, & Mazid, 1992).

Photochemical Reaction Mechanisms

Research on the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol, has been conducted. These studies utilized laser flash photolysis and time-resolved infrared spectroscopy to investigate the primary aci-nitro photoproducts (Gáplovský, Il'ichev, Kamdzhilov, Kombarova, Mac, Schwörer, & Wirz, 2005).

Synthesis of Isotopomers

The synthesis of [15N] and [side-chain 1-13C] isotopomers of 1-(2-nitrophenyl)ethyl phosphates has been explored. This involved the nitration of 1-phenylethyl acetate with NH4NO3-trifluoroacetic anhydride, leading to a mixture of ortho- and para-nitro products, separable after saponification (Corrie, 1996).

Heterocyclization Reactions

This compound has been used in heterocyclization reactions. It was utilized in forming oxazaheterocycles, demonstrating its versatility in organic synthesis (Palchikov, 2015).

Crystal Structure Studies

The compound has been studied in crystallography. For instance, the crystal structure of a molecular complex of a related compound with ethanol was investigated, providing insights into the interactions and hydrogen bonding in such structures (Kochetov & Kuz’mina, 2007).

Mechanism of Action

Target of Action

The primary target of 2-Nitro-1-(2-nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules that regulate various cellular processes.

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . It is also known to undergo photochemical reactions upon irradiation, forming 2-nitroso benzaldehyde or 2-nitroso acetophenone .

Biochemical Pathways

The inhibition of PqsD by this compound affects the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting cell-to-cell communication . This disruption can lead to changes in gene expression and affect various downstream effects, such as virulence factor regulation and biofilm formation .

Result of Action

The inhibition of PqsD by this compound results in the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular levels can potentially reduce the pathogenicity of the bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical reactions are known to depend on the solvent used . Additionally, the compound’s efficacy as a PqsD inhibitor may be affected by factors such as pH and temperature

Safety and Hazards

2-Nitro-1-(2-nitrophenyl)ethanol is harmful if swallowed or inhaled . It causes skin and eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray . It is also recommended to avoid contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, it is advised to seek medical help .

properties

IUPAC Name |

2-nitro-1-(2-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBINJEMMNGAHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)

![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)

![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)